molecular formula C26H26N2O B3865776 N-(3,3-diphenylpropyl)-8-methoxy-4-methyl-2-quinolinamine

N-(3,3-diphenylpropyl)-8-methoxy-4-methyl-2-quinolinamine

Cat. No. B3865776
M. Wt: 382.5 g/mol
InChI Key: FGVXEQRATYWXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-diphenylpropyl)-8-methoxy-4-methyl-2-quinolinamine, also known as UMB24, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. UMB24 is a selective sigma-2 receptor agonist, which means that it specifically activates sigma-2 receptors in the body. Sigma-2 receptors are a type of protein found in various tissues and organs throughout the body, including the brain, heart, and lungs.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-8-methoxy-4-methyl-2-quinolinamine involves its binding to the sigma-2 receptor, which leads to the activation of various signaling pathways in the body. The exact mechanism of action is not fully understood, but it is thought to involve the modulation of calcium signaling and the induction of apoptosis (cell death) in certain types of cells. N-(3,3-diphenylpropyl)-8-methoxy-4-methyl-2-quinolinamine has also been shown to have anti-inflammatory effects and may modulate the immune response in the body.
Biochemical and Physiological Effects
N-(3,3-diphenylpropyl)-8-methoxy-4-methyl-2-quinolinamine has been shown to have various biochemical and physiological effects in the body, including the modulation of calcium signaling, the induction of apoptosis, and the regulation of inflammatory responses. N-(3,3-diphenylpropyl)-8-methoxy-4-methyl-2-quinolinamine has also been shown to have anxiolytic (anti-anxiety) effects in animal models, suggesting that it may have potential therapeutic applications for anxiety disorders.

Advantages and Limitations for Lab Experiments

N-(3,3-diphenylpropyl)-8-methoxy-4-methyl-2-quinolinamine has several advantages for use in scientific research, including its high purity and selectivity for the sigma-2 receptor. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high doses. These limitations must be taken into consideration when designing experiments using N-(3,3-diphenylpropyl)-8-methoxy-4-methyl-2-quinolinamine.

Future Directions

For research involving N-(3,3-diphenylpropyl)-8-methoxy-4-methyl-2-quinolinamine include the development of N-(3,3-diphenylpropyl)-8-methoxy-4-methyl-2-quinolinamine-based drugs and further investigation into its mechanism of action and potential therapeutic applications.

Scientific Research Applications

N-(3,3-diphenylpropyl)-8-methoxy-4-methyl-2-quinolinamine has been studied extensively in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3,3-diphenylpropyl)-8-methoxy-4-methyl-2-quinolinamine has been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In cancer research, N-(3,3-diphenylpropyl)-8-methoxy-4-methyl-2-quinolinamine has been shown to induce cell death in various types of cancer cells, including breast, lung, and prostate cancer cells. This has led to the development of N-(3,3-diphenylpropyl)-8-methoxy-4-methyl-2-quinolinamine-based anticancer drugs that are currently in preclinical trials. In drug discovery, N-(3,3-diphenylpropyl)-8-methoxy-4-methyl-2-quinolinamine has been used as a tool compound to study the sigma-2 receptor and its role in various biological processes.

properties

IUPAC Name

N-(3,3-diphenylpropyl)-8-methoxy-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O/c1-19-18-25(28-26-22(19)14-9-15-24(26)29-2)27-17-16-23(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-15,18,23H,16-17H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVXEQRATYWXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-diphenylpropyl)-8-methoxy-4-methylquinolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.